4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid
Description
Properties
IUPAC Name |
(E)-4-(2-hexoxycarbonylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-3-4-7-12-23-17(22)13-8-5-6-9-14(13)18-15(19)10-11-16(20)21/h5-6,8-11H,2-4,7,12H2,1H3,(H,18,19)(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEULZSEFYXSMX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid involves multiple steps. One common method includes the reaction of 2-[(Hexyloxy)carbonyl]aniline with maleic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key attributes of the target compound and its analogs:
Key Comparative Insights
The hexyloxy chain enhances lipophilicity (logP ~4.5 estimated) compared to shorter chains (e.g., ethoxy in ), improving membrane permeability but reducing aqueous solubility.
Electronic Effects :
- Electron-withdrawing groups (e.g., fluorine in ) increase acidity (pKa ~2.5–3.0) of the carboxylic acid moiety, whereas electron-donating groups (e.g., methyl in ) lower acidity (pKa ~3.5–4.0).
Biological and Coordination Potential: The target compound’s hexyloxy chain may enhance interactions with hydrophobic protein pockets, similar to organotin derivatives in . Fluorinated analogs (e.g., ) show stronger metal-binding capabilities due to electronegativity, whereas methyl-substituted variants (e.g., ) are preferred in biochemical assays for stability.
Synthetic Accessibility :
- Shorter-chain analogs (e.g., ) are synthesized in higher yields (~75%) compared to bulkier derivatives, where steric effects may lower yields to ~50% .
Biological Activity
4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid, also known by its CAS number 1013353-70-2, is a compound of interest in various biological studies due to its potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on different biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure features a butenoic acid backbone with a hexyloxycarbonyl substituent that potentially influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 317.36 g/mol |
| Solubility | Soluble in organic solvents |
| CAS Number | 1013353-70-2 |
Anticancer Activity
Research indicates that compounds similar to this compound can exhibit significant anticancer properties. Studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. This suggests that the hexyloxycarbonyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential role in mitigating inflammatory diseases.
Research Finding : A recent investigation highlighted that compounds with similar moieties reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving NF-kB pathway inhibition.
Antimicrobial Properties
Emerging data suggest that this compound may possess antimicrobial properties. Preliminary tests have shown activity against several bacterial strains, including E. coli and S. aureus.
Case Study : An antibacterial assay conducted by researchers found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, disrupting metabolic pathways essential for cell survival.
- Modulation of Signaling Pathways : It could interfere with key signaling pathways such as MAPK or NF-kB, which are pivotal in inflammation and cancer progression.
- Interaction with Cellular Membranes : The hexyloxy group may enhance membrane permeability, facilitating better cellular uptake and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid, and how can purity be ensured during synthesis?
- Methodology : Multi-step synthesis typically involves coupling the hexyloxycarbonylphenylamine moiety with 4-oxo-2-butenoic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Purification often employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to achieve >95% purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms functional groups and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtained) provides detailed bond angles and spatial arrangements .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodology : Antimicrobial activity is assessed via broth microdilution (MIC/MBC against Gram-positive/negative bacteria). Enzyme inhibition (e.g., COX-2 or kinases) uses fluorometric assays with recombinant proteins. Cytotoxicity is tested on cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
- Methodology : Design of Experiments (DoE) approaches, such as response surface methodology, optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DMAP for acylation). Real-time monitoring via FT-IR or LC-MS identifies intermediates and side reactions .
Q. How should conflicting data on biological activity across studies be resolved?
- Methodology : Replicate assays under standardized conditions (pH, temperature, cell passage number). Validate compound stability via HPLC post-incubation. Compare results with structural analogs to isolate activity-contributing functional groups (e.g., hexyloxy vs. ethyloxy substituents) .
Q. What computational strategies predict interaction mechanisms with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) model binding affinities to receptors (e.g., G-protein-coupled receptors). Density Functional Theory (DFT) calculates electronic properties influencing reactivity .
Q. How can impurities or degradation products be identified and quantified during storage?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS detect degradation pathways (e.g., hydrolysis of the amide bond). Quantification uses external calibration curves for known impurities .
Q. What strategies enhance structure-activity relationships (SAR) for targeted therapeutic applications?
- Methodology : Synthesize derivatives with modified substituents (e.g., varying alkyl chain length or replacing hexyloxy with cyclopropoxy). Compare bioactivity data (IC₅₀, Ki) and correlate with steric/electronic parameters (Hammett constants, logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
